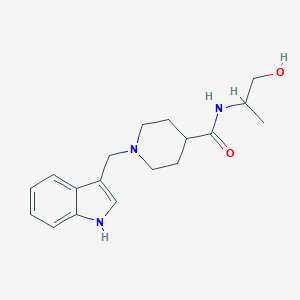

L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アンプロリウム塩酸塩は、主に家禽の抗コクシジウム剤として使用される有機化合物です。 それは、エメリヤ属のチアミン輸送体を阻害するチアミンアナログであり、炭水化物合成を阻害し、家禽のコクシジウム症を抑制します .

準備方法

合成経路および反応条件: アンプロリウム塩酸塩の合成には、エトキシメチレンマロンニトリルとアセトアミジンを縮合させて置換ピリミジンを形成することが含まれます。この反応は、おそらくアミジンの窒素がマロンニトリルに共役付加し、続いてエトキシドが脱離することによって起こります。残りのアミジン窒素は、ニトリルのいずれかに付加し、ピリミジンの形成につながります。ニトリルの還元により、対応するアミノメチル化合物が得られます。アミンの完全なメチル化に続いて、活性化された4級窒素を臭化物イオンによって置換すると、主要な中間体が得られます。 最終的に、ハロゲンをα-ピコリンで置換すると、アンプロリウム塩酸塩が得られます .

工業的生産方法: 工業的には、アンプロリウム塩酸塩は、粗生成物を加熱条件下で水に溶解し、活性炭で脱色することによって製造されます。次に、溶液を減圧下で蒸発させ、冷却し、遠心分離して湿潤生成物を得ます。 この生成物を乾燥させて、高純度のアンプロリウム塩酸塩が得られます .

化学反応の分析

反応の種類: アンプロリウム塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: 合成の中間段階におけるニトリル基は、アミノメチル化合物を形成するために還元されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が使用されます。

形成される主な生成物: これらの反応から生成される主な生成物には、置換ピリミジン、アミノメチル化合物、そして最終的にアンプロリウム塩酸塩が含まれます .

4. 科学研究への応用

アンプロリウム塩酸塩は、科学研究において幅広い用途を持っています。

化学: チアミンアナログとその相互作用を研究するためのモデル化合物として使用されます。

生物学: エメリヤ属とその代謝経路の研究に使用されます。

医学: 家禽やその他の動物におけるコクシジウム症を抑制するために、獣医学で使用されます。

科学的研究の応用

Amprolium Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying thiamine analogues and their interactions.

Biology: It is employed in research on Eimeria species and their metabolic pathways.

Medicine: It is used in veterinary medicine to control coccidiosis in poultry and other animals.

Industry: It is used as a feed additive to prevent coccidiosis in poultry, ensuring healthy growth and productivity

作用機序

アンプロリウム塩酸塩は、チアミン(ビタミンB1)との構造的類似性により、チアミン拮抗薬として作用します。それはエメリヤ寄生虫によるチアミンの吸収と競合し、チアミン輸送体を阻害します。 この阻害により、寄生虫はチアミンを利用できなくなり、炭水化物合成に不可欠なため、その成長と増殖が抑制されます .

類似化合物:

エトパベート: 家禽に使用される別の抗コクシジウム剤です。

スルホンアミド系薬剤: 改善された有効性のために、アンプロリウム塩酸塩と併用されることが多いです。

ジクラズリル: 作用機序が異なる別のクラスの抗コクシジウム剤です

独自性: アンプロリウム塩酸塩は、チアミンアナログとしての特定の作用機序により、ユニークです。 他の抗コクシジウム剤とは異なり、チアミンと直接競合するため、抵抗性問題が最小限で、エメリヤ属に対して非常に効果的です .

類似化合物との比較

Ethopabate: Another coccidiostat used in poultry.

Sulfonamides: Often used in conjunction with Amprolium Hydrochloride for enhanced efficacy.

Diclazuril: A different class of coccidiostat with a distinct mechanism of action

Uniqueness: Amprolium Hydrochloride is unique due to its specific mechanism of action as a thiamine analogue. Unlike other coccidiostats, it directly competes with thiamine, making it highly effective against Eimeria species with minimal resistance issues .

特性

CAS番号 |

102395-79-9 |

|---|---|

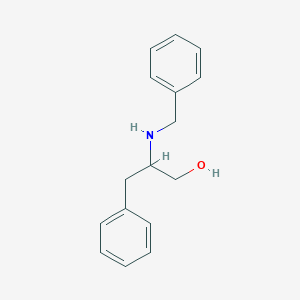

分子式 |

C18H25N3O2 |

分子量 |

315.4 g/mol |

IUPAC名 |

N-(1-hydroxypropan-2-yl)-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23) |

InChIキー |

MINFLCSDCVZVKX-UHFFFAOYSA-N |

SMILES |

CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |

正規SMILES |

CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |

同義語 |

L-2-(1-Skatyl-4-isonipecotamido)-1-propanol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

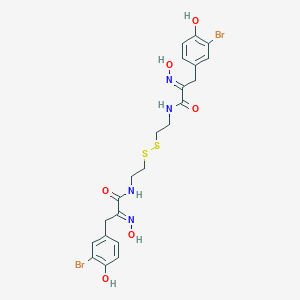

![2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B9191.png)

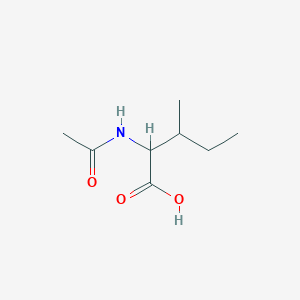

![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)